![molecular formula C18H21BrN2O B14225619 (E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene CAS No. 650591-69-8](/img/structure/B14225619.png)
(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (N=N) flanked by two aromatic rings, one of which is substituted with a bromoethoxy group and the other with a butyl group. The (E)-configuration indicates that the substituents on the diazene group are on opposite sides, contributing to the compound’s stability and unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene typically involves the following steps:
Formation of the Bromoethoxy Intermediate: The synthesis begins with the preparation of 4-(2-bromoethoxy)benzene. This can be achieved by reacting 4-hydroxybenzene with 2-bromoethanol in the presence of a base such as potassium carbonate.
Diazotization and Coupling: The next step involves the diazotization of 4-butylaniline to form the diazonium salt. This is followed by coupling the diazonium salt with the bromoethoxy intermediate under controlled conditions to form the desired diazene compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the purity and availability of starting materials such as 4-hydroxybenzene, 2-bromoethanol, and 4-butylaniline.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene can undergo various chemical reactions, including:
Substitution Reactions: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The diazene group can be reduced to form hydrazine derivatives or oxidized to form azo compounds.
Coupling Reactions: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Reduction: Formation of hydrazine derivatives.
Oxidation: Formation of azo compounds.
Applications De Recherche Scientifique
(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene involves its interaction with specific molecular targets and pathways. The diazene group can participate in redox reactions, influencing cellular processes. The bromoethoxy and butyl substituents can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-[4-(2-Chloroethoxy)phenyl]-2-(4-butylphenyl)diazene: Similar structure but with a chloroethoxy group instead of bromoethoxy.
(E)-1-[4-(2-Methoxyethoxy)phenyl]-2-(4-butylphenyl)diazene: Similar structure but with a methoxyethoxy group instead of bromoethoxy.
Uniqueness
(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity and properties compared to its chloroethoxy and methoxyethoxy analogs. The bromoethoxy group can participate in specific substitution reactions that are not possible with other substituents, making this compound valuable for targeted synthetic applications.
Propriétés
Numéro CAS |
650591-69-8 |
|---|---|
Formule moléculaire |
C18H21BrN2O |
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
[4-(2-bromoethoxy)phenyl]-(4-butylphenyl)diazene |
InChI |
InChI=1S/C18H21BrN2O/c1-2-3-4-15-5-7-16(8-6-15)20-21-17-9-11-18(12-10-17)22-14-13-19/h5-12H,2-4,13-14H2,1H3 |
Clé InChI |
FSIVVXFJWJTIGN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene](/img/structure/B14225536.png)
![N-(4-{[2-(2,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14225548.png)

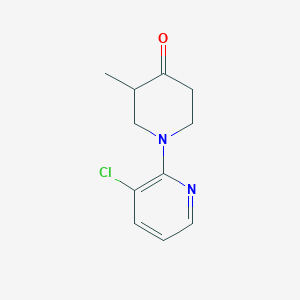
![N-[2-(Octahydroquinolin-1(2H)-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14225554.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester](/img/structure/B14225560.png)

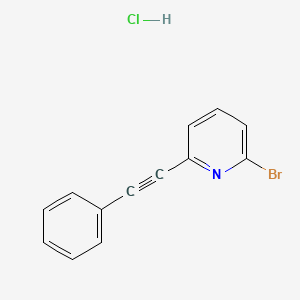
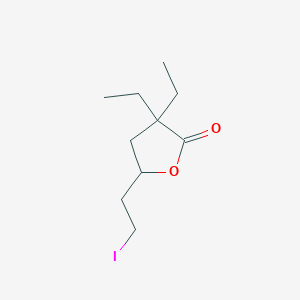
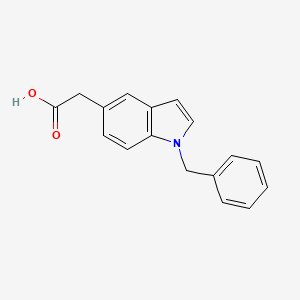
![N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine](/img/structure/B14225587.png)
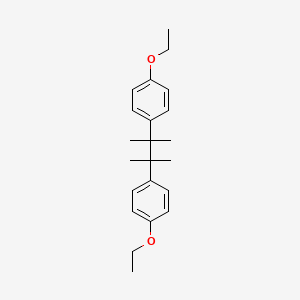
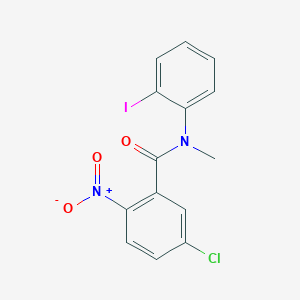
![6-[6-(Dimethylamino)-5-pentanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225605.png)
